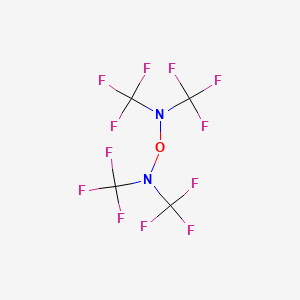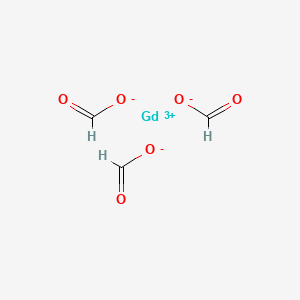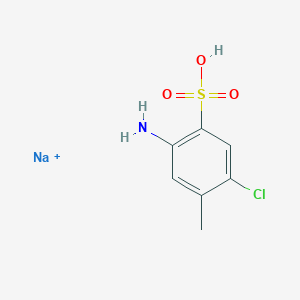
Methanamine, N,N'-oxybis[1,1,1-trifluoro-N-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanamine, N,N’-oxybis[1,1,1-trifluoro-N-(trifluoromethyl)- is a fluorinated organic compound with the molecular formula C4F12N2O and a molecular weight of 320.0364384 . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N,N’-oxybis[1,1,1-trifluoro-N-(trifluoromethyl)- involves the reaction of trifluoromethylamine with formaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as distillation and crystallization to remove impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Methanamine, N,N’-oxybis[1,1,1-trifluoro-N-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Aplicaciones Científicas De Investigación
Methanamine, N,N’-oxybis[1,1,1-trifluoro-N-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Methanamine, N,N’-oxybis[1,1,1-trifluoro-N-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trifluoro-N-(trifluoromethyl)methanamine
- N-Phenyl-bis(trifluoromethanesulfonimide)
- N-Methyl bis(trifluoromethyl)sulfonyl imide
Uniqueness
Methanamine, N,N’-oxybis[1,1,1-trifluoro-N-(trifluoromethyl)- is unique due to its specific molecular structure, which imparts distinct chemical properties. The presence of multiple trifluoromethyl groups enhances its stability and reactivity compared to similar compounds .
Propiedades
Número CAS |
6141-72-6 |
|---|---|
Fórmula molecular |
C4F12N2O |
Peso molecular |
320.04 g/mol |
Nombre IUPAC |
N-[bis(trifluoromethyl)amino]oxy-1,1,1-trifluoro-N-(trifluoromethyl)methanamine |
InChI |
InChI=1S/C4F12N2O/c5-1(6,7)17(2(8,9)10)19-18(3(11,12)13)4(14,15)16 |
Clave InChI |
FBCWXFVBECRSDO-UHFFFAOYSA-N |
SMILES canónico |
C(N(C(F)(F)F)ON(C(F)(F)F)C(F)(F)F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)


![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)




![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)

![Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate](/img/structure/B14738575.png)

![Formamide,3-dimethyl-1-triazenyl)phenyl]-](/img/structure/B14738586.png)

